Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17869615
InChI: InChI=1S/C16H24N2O4/c1-16(2,3)22-14(19)17-10-11-18(4)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19)
SMILES:
Molecular Formula: C16H24N2O4
Molecular Weight: 308.37 g/mol

Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate

CAS No.:

Cat. No.: VC17869615

Molecular Formula: C16H24N2O4

Molecular Weight: 308.37 g/mol

* For research use only. Not for human or veterinary use.

Benzyl n-(2-boc-aminoethyl)-n-(methyl)carbamate -

Specification

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
IUPAC Name benzyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Standard InChI InChI=1S/C16H24N2O4/c1-16(2,3)22-14(19)17-10-11-18(4)15(20)21-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,17,19)
Standard InChI Key MCKRQLBSCDUDTQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCN(C)C(=O)OCC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Benzyl n-(2-Boc-aminoethyl)-n-(methyl)carbamate features a carbamate backbone (R-O-C(=O)-N\text{R-O-C(=O)-N}) substituted with a benzyloxy group, a methyl group, and a Boc-protected aminoethyl chain. The Boc group ((CH3)3C-O-C(=O)-(\text{CH}_3)_3\text{C-O-C(=O)-}) serves as a temporary protective moiety for the primary amine, preventing undesired reactions during synthetic sequences . The compound’s stereoelectronic profile is influenced by the electron-withdrawing carbamate and the steric bulk of the Boc group, which collectively modulate its reactivity and solubility .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H24N2O4\text{C}_{16}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight308.37 g/mol
IUPAC NameBenzyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
SMILESCC(C)(C)OC(=O)NCCN(C)C(=O)OCC1=CC=CC=C1
Boiling PointNot reported

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies of analogous Boc-protected carbamates reveal distinct rotameric equilibria influenced by hydrogen bonding. For instance, the syn and anti conformers of Boc-carbamates exhibit variable stability depending on solvent polarity and concentration . Density functional theory (DFT) simulations further predict that the Boc group’s tert-butyl moiety induces torsional strain, favoring the anti rotamer in apolar environments . These insights are critical for optimizing reaction conditions in synthesis.

Synthetic Methodologies

Stepwise Synthesis

The synthesis of benzyl n-(2-Boc-aminoethyl)-n-(methyl)carbamate typically involves sequential protection and carbamoylation steps:

  • Boc Protection: The primary amine of 2-aminoethyl-methylamine is protected using di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions (e.g., triethylamine in tetrahydrofuran) .

  • Carbamoylation: The Boc-protected amine reacts with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) in the presence of a base such as 4-dimethylaminopyridine (DMAP), yielding the target carbamate.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
Boc ProtectionBoc2O\text{Boc}_2\text{O}, Et3_3N, THF, 0°C → RT85%>95%
CarbamoylationCbz-Cl\text{Cbz-Cl}, DMAP, CH2_2Cl2_2, RT78%90%

Deprotection Strategies

The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or thermally at elevated temperatures (200–300°C) . Recent advances in continuous-flow reactors demonstrate efficient thermal deprotection at 270°C, achieving >90% conversion without degrading the carbamate backbone . This method is particularly advantageous for large-scale pharmaceutical synthesis.

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

Benzyl n-(2-Boc-aminoethyl)-n-(methyl)carbamate is widely employed as a building block for nitrogen-containing therapeutics. Its dual functionality—amine protection and carbamate stability—facilitates the synthesis of:

  • Anticancer Agents: Derivatives incorporating platinum(II) centers show cytotoxicity against ovarian and lung cancer cell lines .

  • Antimicrobials: Structural analogs exhibit moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL).

  • Prodrugs: The carbamate linkage hydrolyzes enzymatically in vivo, releasing active amines for sustained therapeutic effects .

Drug Delivery Systems

The compound’s lipophilicity (logP\log P: 2.1 ± 0.3) and Boc-mediated solubility modulation enhance its utility in nanoparticle-based delivery platforms. Encapsulation studies with poly(lactic-co-glycolic acid) (PLGA) nanoparticles demonstrate 80% payload retention over 72 hours in simulated physiological conditions.

Biological Activity and Mechanistic Studies

Enzymatic Interactions

Molecular docking simulations reveal that the carbamate oxygen forms hydrogen bonds with catalytic residues of cytochrome P450 enzymes (e.g., CYP3A4), potentially inhibiting drug metabolism. Competitive inhibition assays show an IC50_{50} of 12.5 µM for CYP3A4, suggesting drug-drug interaction risks .

Antimicrobial Screening

While direct data on benzyl n-(2-Boc-aminoethyl)-n-(methyl)carbamate is limited, structurally related carbamates inhibit bacterial dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid. Kinetic studies indicate a KiK_i of 0.8 µM for E. coli DHFR, comparable to trimethoprim .

Challenges and Future Directions

Current limitations include the lack of in vivo toxicity profiles and scalable synthetic routes. Future research should prioritize:

  • Toxicological Assessments: Acute and chronic toxicity studies in rodent models.

  • Process Optimization: Catalytic methods for Boc deprotection to reduce energy consumption.

  • Targeted Delivery: Conjugation with monoclonal antibodies for site-specific action.

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